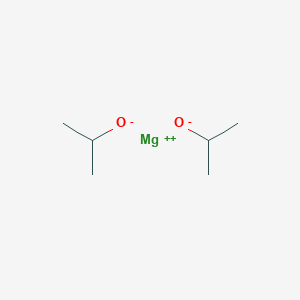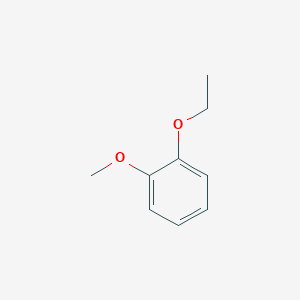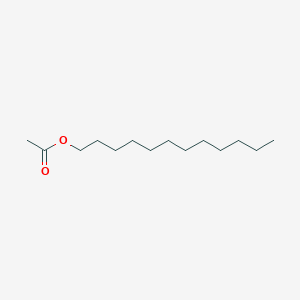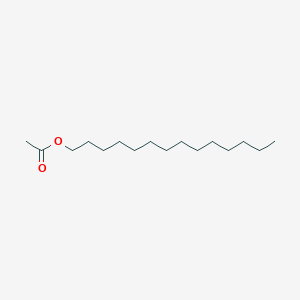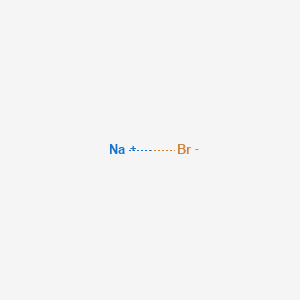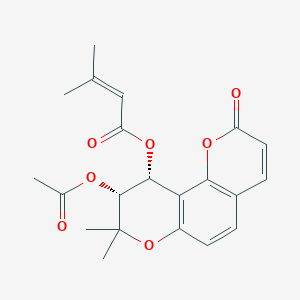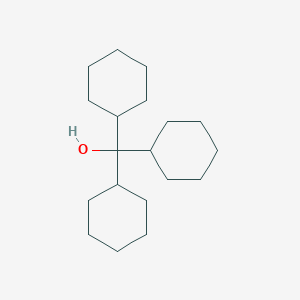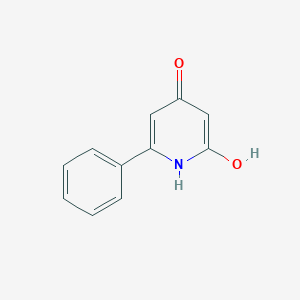
2(1H)-Pyridone, 4-hydroxy-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by inhibiting the activity of various enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response and are overexpressed in various types of cancer. By inhibiting the activity of these enzymes, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including COX-2 and LOX. Furthermore, it has been shown to possess antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, reduce inflammation, and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has several advantages for lab experiments. Firstly, it is relatively easy to synthesize with high purity and yield. Secondly, it possesses various pharmacological activities, which make it a potential candidate for drug discovery. However, there are also some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Secondly, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2(1H)-Pyridone, 4-hydroxy-6-phenyl-. Firstly, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Secondly, more in vivo studies are needed to evaluate its potential toxicity and side effects. Thirdly, this compound can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, this compound can be used as a starting material for the synthesis of various organic compounds with potential applications in medicinal chemistry, drug discovery, and material science.
Conclusion
In conclusion, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively easy, and it possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action, evaluate its potential toxicity and side effects, and optimize its pharmacological activities.
Synthesemethoden
The synthesis of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- can be achieved through various methods, including the reaction of pyridine-2,6-dicarboxylic acid with phenylhydrazine, followed by cyclization and oxidation. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine, followed by cyclization and oxidation. Both methods yield 2(1H)-Pyridone, 4-hydroxy-6-phenyl- with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
CAS-Nummer |
17424-17-8 |
|---|---|
Produktname |
2(1H)-Pyridone, 4-hydroxy-6-phenyl- |
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-hydroxy-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
InChI-Schlüssel |
HWBYIZIHSOFIDT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
Synonyme |
4-Hydroxy-6-phenyl-2(1H)-pyridone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



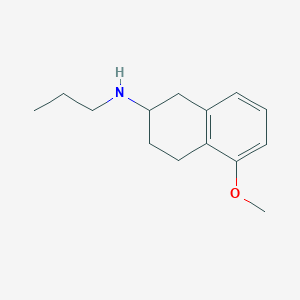

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)


